Pimodivir hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VX-787 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired pharmacophore. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of VX-787 hydrochloride follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: VX-787 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified pharmacological properties .
Scientific Research Applications
VX-787 hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
VX-787 hydrochloride exerts its effects by binding to the cap-binding domain of the PB2 subunit of the influenza viral polymerase complex. This binding inhibits the cap-snatching activity, which is crucial for the initiation of viral RNA transcription. By blocking this process, VX-787 hydrochloride effectively halts the replication of the influenza virus .
Comparison with Similar Compounds
Oseltamivir: A neuraminidase inhibitor used to treat influenza A and B.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action to oseltamivir.
Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the influenza virus.
Uniqueness of VX-787 Hydrochloride: Unlike neuraminidase inhibitors, VX-787 hydrochloride targets the PB2 subunit of the viral polymerase, offering a different mechanism of action. This makes it effective against strains of influenza that have developed resistance to neuraminidase inhibitors .
VX-787 hydrochloride represents a promising advancement in the treatment of influenza, with its unique mechanism of action and broad-spectrum efficacy against various influenza strains.
Properties
CAS No. |
1777721-87-5 |
---|---|
Molecular Formula |
C20H20ClF2N5O2 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H19F2N5O2.ClH/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);1H/t9?,10?,15-,16-;/m0./s1 |
InChI Key |
YQUYIYBWGAQOAX-PTZRGWEZSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.Cl |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.Cl |
Origin of Product |
United States |
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